N,N-Dimethylcyclohexylamine
Description
Historical Context and Early Research Directions
The emergence of N,N-Dimethylcyclohexylamine in the scientific literature can be traced back to the mid-20th century, coinciding with the rapid growth of the polymer industry. bdmaee.net Early research was heavily focused on its synthesis and its application as a catalyst. Initial synthetic routes included established organic reactions such as the Leuckart reaction and catalytic reductive alkylation. orgsyn.org A 1932 study, for instance, described the use of a Nickel catalyst for the hydrogenation of N,N-dimethylaniline to produce this compound, though this required high pressure and temperature. google.com Other early methods involved the reaction of cyclohexylamine (B46788) with methyl chloride or a combination of formaldehyde (B43269) and hydrogen. chemicalbook.com
The primary driver for this early research was the compound's efficacy as a catalyst, particularly in the production of polyurethane foams. bdmaee.netatamanchemicals.com Scientists discovered that this compound was a highly effective tertiary amine catalyst that could promote the urethane (B1682113) (polyol-isocyanate) reaction. atamanchemicals.comatamanchemicals.com It was identified as a strong initial catalyst for the foaming reaction (the reaction between water and isocyanate) and a moderately active catalyst for the gelling reaction (the reaction between the polyol and isocyanate), providing a balanced catalytic performance crucial for controlling the properties of rigid polyurethane foams. atamanchemicals.comatamanchemicals.comkeruichemical.com This foundational work established this compound as a key component in the formulation of materials for refrigeration, insulation, and construction. atamanchemicals.comatamanchemicals.com
Table 1: Early Synthesis Methods for this compound
| Method | Reactants | Key Features |
|---|---|---|
| Reductive Amination | Cyclohexanone (B45756), Dimethylamine (B145610), Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN) | A common and versatile laboratory and industrial method. bdmaee.netorgsyn.orgontosight.aiallhdi.com |
| Leuckart Reaction | Cyclohexanone, Formic Acid, Formaldehyde | An established name reaction for amine synthesis. orgsyn.orgpatsnap.com |
| Alkylation of Cyclohexylamine | Cyclohexylamine, Methylating Agent (e.g., Methyl Chloride, Dimethyl Sulfate) | Involves direct methylation of the primary amine. bdmaee.netchemicalbook.com |
| Hydrogenation of N,N-Dimethylaniline | N,N-Dimethylaniline, Hydrogen | Requires a catalyst (e.g., Ni, Pd) and often high pressure. google.com |
Significance in Modern Chemical Science
The significance of this compound in modern chemical science has expanded far beyond its initial role. While it remains an indispensable catalyst in the polyurethane industry, its unique properties have been harnessed for a variety of advanced applications. bdmaee.netmerlinchem.com
A major area of modern research is its application as a "switchable hydrophilicity solvent" (SHS). acs.orgcolumbia.edu These are solvents that can reversibly switch between being hydrophobic and hydrophilic in response to a trigger, such as the addition or removal of carbon dioxide (CO₂). researchgate.net In its standard state, this compound is hydrophobic, but when sparged with CO₂ in the presence of water, it forms a bicarbonate salt, which is soluble in water (hydrophilic). researchgate.net This property is at the forefront of green chemistry research, enabling innovative and energy-efficient separation processes. For example, it has been successfully used for the extraction of lipids from wet microalgae for biofuel production, the extraction of coconut oil, and the microextraction of organic pollutants from environmental water samples. researchgate.netsigmaaldrich.combohrium.cominnspub.net
In materials science, research has demonstrated its utility in formulating advanced coatings, adhesives, and composites, particularly for the aerospace industry. bdmaee.net It can act as a reactive diluent in coatings to improve flow and leveling, and as a curing agent in adhesives to create strong, durable bonds. bdmaee.netmerlinchem.com Its inclusion enhances chemical stability and resistance to environmental factors like temperature fluctuations and moisture. merlinchem.com
Furthermore, this compound continues to be explored as a versatile base and catalyst in organic synthesis. It has been employed as an organocatalyst in reactions such as the three-component Strecker reaction on water and can act as a ligand to stabilize reactive intermediates in various polymerization reactions. merlinchem.comsigmaaldrich.com
Table 2: Modern Applications of this compound in Research
| Application Area | Function | Research Focus |
|---|---|---|
| Polyurethane Production | Catalyst | Optimizing foam properties (e.g., insulation, structural support) for various industries. atamanchemicals.comkeruichemical.commerlinchem.com |
| Green Chemistry | Switchable Hydrophilicity Solvent (SHS) | Developing energy-efficient extraction and separation processes for biofuels, natural products, and material recycling. researchgate.netsigmaaldrich.combohrium.cominnspub.net |
| Materials Science | Curing Agent, Reactive Diluent | Enhancing the performance and durability of advanced coatings, adhesives, and aerospace components. bdmaee.netmerlinchem.com |
| Organic Synthesis | Organocatalyst, Base, Ligand | Facilitating chemical reactions and stabilizing intermediates to improve efficiency and yield. merlinchem.comsigmaaldrich.com |
| Environmental Analysis | Extraction Solvent | Pre-concentrating trace amounts of pollutants (e.g., herbicides, pharmaceuticals) from water for analysis. bohrium.comnih.govmdpi.com |
| Petroleum Industry | Chemical Additive | Improving enhanced oil recovery processes from unconventional sources like oil sands. scispace.com |
Scope and Objectives of Current Research Trajectories
Current research on this compound is largely driven by the pursuit of sustainability, efficiency, and a deeper fundamental understanding of its chemical behavior. The primary objectives of these research trajectories are multifaceted.
One major focus is the optimization and expansion of its role in green chemistry. Researchers are investigating the fundamental physicochemical properties of this compound and its mixtures to better control its "switchable" behavior. acs.orgresearchgate.net Studies on its temperature-dependent polarity and its interactions with water and alcohols aim to fine-tune its use in applications like CO₂ capture, liquid-liquid microextraction, and even desalination. columbia.edubohrium.comd-nb.infoacs.org The goal is to design more efficient, lower-energy separation processes that minimize the use of volatile organic compounds. allhdi.comresearchgate.net This includes research into recycling multi-layer packaging waste by using the solvent to delaminate different material layers. researchgate.net
Another significant research direction involves improving the sustainability of this compound itself. This includes developing greener synthesis routes with higher yields and less hazardous reagents, as well as investigating bio-based alternatives to reduce the reliance on petrochemical feedstocks. google.comallhdi.com
In the analytical sciences, research continues to develop and refine methods for the detection of airborne this compound, which is important for monitoring its industrial use. nih.gov Simultaneously, its application as an SHS is being leveraged to create novel, simple, and green analytical methods for determining trace levels of other compounds, such as antidepressants in biological samples. nih.gov
Finally, there is ongoing research into its performance in specialized industrial applications. This includes its use as a chemical agent in enhanced oil recovery and as a stabilizer in fuel oils. atamanchemicals.comscispace.com These studies aim to harness its unique chemical properties to solve complex industrial challenges.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol bdmaee.netsigmaaldrich.com |
| CAS Number | 98-94-2 bdmaee.netsigmaaldrich.com |
| Appearance | Clear to pale yellow liquid bdmaee.netatamanchemicals.com |
| Boiling Point | 158-161 °C bdmaee.netsigmaaldrich.com |
| Melting Point | -60 °C bdmaee.netatamanchemicals.com |
| Density | ~0.849 g/mL at 25 °C sigmaaldrich.com |
| Flash Point | ~43 °C (closed cup) bdmaee.net |
| Solubility in Water | Slightly soluble (~2 g/L at 20°C) bdmaee.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylcyclohexanamine | |
|---|---|---|
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InChI |
InChI=1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
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InChI Key |
SVYKKECYCPFKGB-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)C1CCCCC1 | |
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Molecular Formula |
C8H17N | |
| Record name | DIMETHYLCYCLOHEXYLAMINE | |
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Related CAS |
2498-24-0 (hydrochloride) | |
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DSSTOX Substance ID |
DTXSID9026633 | |
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Molecular Weight |
127.23 g/mol | |
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Physical Description |
Dimethylcyclohexylamine is a colorless liquid with a musky ammonia odor. Less dense than water. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Musky ammoniacal odor; [CAMEO] Clear colorless liquid; [MSDSonline], COLOURLESS LIQUID. | |
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Boiling Point |
323.6 °F at 760 mmHg (USCG, 1999), 162-165 °C | |
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Flash Point |
108 °F (USCG, 1999), 110 °F OC, 42.2 °C c.c. | |
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Solubility |
PARTLY SOL IN WATER; MISCIBLE WITH ALC, BENZENE, ACETONE, Solubility in water, g/100ml: 20 | |
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Density |
0.849 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8490 @ 20 °C/20 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
3.0 [mmHg], Vapor pressure, kPa at 25 °C: 0.4 | |
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Color/Form |
WATER-WHITE LIQ | |
CAS No. |
98-94-2 | |
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Melting Point |
FP: BELOW -77 °C, -60 °C | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Reaction Mechanisms
Advanced Synthetic Techniques and Green Chemistry Approaches
The industrial synthesis of N,N-Dimethylcyclohexylamine (DMCHA) is increasingly driven by the principles of green chemistry, focusing on developing advanced, efficient, and environmentally benign methodologies. These approaches aim to maximize yield and selectivity while minimizing waste, energy consumption, and the use of hazardous materials. Key advancements include the development of sophisticated catalytic systems, process intensification through continuous flow reactors, and the adoption of atom-economical reaction pathways.
Catalytic Reductive Amination and Hydrogenation
Modern synthetic strategies predominantly rely on catalytic processes, which offer high efficiency and selectivity. Reductive amination of cyclohexanone (B45756) and catalytic hydrogenation of N,N-dimethylaniline are two of the most prominent routes, with significant research focused on catalyst development.
Reductive Amination of Cyclohexanone: This is a widely used method involving the reaction of cyclohexanone with dimethylamine (B145610) in the presence of a reducing agent. bdmaee.netgoogle.com Green approaches favor the use of molecular hydrogen with a heterogeneous catalyst over stoichiometric reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride, which generate significant inorganic waste. bdmaee.netorgsyn.org The catalytic pathway proceeds via the formation of an enamine or iminium intermediate, which is then hydrogenated on the catalyst surface to yield DMCHA. bdmaee.net The primary byproduct of this catalytic route is water, making it highly atom-economical. Advanced catalysts are often supported on materials like alumina, and may include promoters to enhance activity and selectivity. google.com A patent describes a process for preparing amines by reacting a ketone with hydrogen and a secondary amine in the presence of a coated heterogeneous catalyst containing a group VIII metal, which offers high activity and selectivity. google.com
Catalytic Hydrogenation of N,N-Dimethylaniline: This method involves the reduction of the aromatic ring of N,N-dimethylaniline. google.combdmaee.net Early methods required high pressures and temperatures. google.comcem.de However, advances in catalysis have enabled the reaction to proceed under milder conditions. Supported palladium and nickel catalysts are commonly employed. google.combdmaee.net A Chinese patent highlights the use of a Ni catalyst at 185°C and 10 MPa hydrogen pressure to achieve a 95% yield, while another mentions using a Pd catalyst at 150-180°C with a hydrogen pressure of 0.1-15 MPa for a 91% conversion rate. google.com
Alkylation using Green C1 Sources
Traditional alkylation of cyclohexylamine (B46788) often involves toxic and hazardous reagents like methyl iodide or dimethyl sulfate. bdmaee.net Green chemistry seeks to replace these with more benign and sustainable single-carbon (C1) sources, such as methanol (B129727) or even carbon dioxide.
N-methylation using Methanol: Methanol has emerged as a promising green methylating agent. sci-hub.sersc.org This process typically operates via a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine, and the intermediate is subsequently reduced by the "borrowed" hydrogen. The only byproduct is water, resulting in excellent atom economy. nih.gov Ruthenium and Nickel-based heterogeneous catalysts have shown high efficacy for this transformation. sci-hub.sersc.org For instance, a study demonstrated the N-methylation of N-methylcyclohexylamine to this compound in 45% yield using a simple RuCl3 catalyst and methanol. sci-hub.se A patented method utilizes a supported catalyst composed of nickel, copper, and magnesium on a γ-Al2O3 support for the synthesis of DMCHA from cyclohexylamine and methanol. This method boasts high cyclohexylamine conversion, good DMCHA selectivity, and the advantage of being a continuous process where water is the main byproduct. google.com
Reductive Amination/Methylation with CO2 and H2: Carbon dioxide, a renewable and non-toxic C1 source, is being explored for amine synthesis. One patented method describes the synthesis of DMCHA from cyclohexylamine, CO2, and H2 in a hexane (B92381) solvent using a gold-on-alumina (Au/Al2O3) catalyst. The reaction, conducted at 140°C and 8 MPa total pressure (2MPa CO2, 6MPa H2) for 7 hours, demonstrates a green approach to methylation. chemicalbook.com
Process Intensification with Continuous Flow Reactors
A significant advancement in the production of DMCHA is the shift from batch processing to continuous flow synthesis. Continuous flow reactors, particularly fixed-bed reactors, offer superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and increased productivity. nus.edu.sgmdpi.com This technology is particularly well-suited for catalytic gas-phase or liquid-phase reactions.
Several patents describe the continuous production of DMCHA. One method employs a fixed-bed reactor for the reaction of cyclohexanol (B46403) and dimethylamine, allowing for closed-circuit circulation of materials, which reduces waste and energy consumption. nus.edu.sg Another patent details a continuous catalytic synthesis on a fixed bed using a (Ni, Cu, Mg)/γ-Al2O3 catalyst, which is noted for its environmental friendliness and suitability for large-scale industrial production under mild conditions. google.com
Table 1: Comparison of Advanced Catalytic Systems for DMCHA Synthesis
| Synthetic Route | Catalyst System | Starting Materials | Key Reaction Conditions | Yield / Conversion | Green Chemistry Aspects | Reference |
|---|---|---|---|---|---|---|
| Reductive Amination | Pd/C | Cyclohexanone, Dimethylamine, H₂ | Low pressure | High yield | High atom economy (water byproduct), avoids stoichiometric reagents. | google.com |
| Hydrogenation | Ni | N,N-Dimethylaniline, H₂ | 185°C, 10 MPa | 95% Yield | Utilizes an existing amine, avoids amine synthesis steps. | google.com |
| Alkylation (Borrowing Hydrogen) | (Ni, Cu, Mg)/γ-Al₂O₃ | Cyclohexylamine, Methanol | 170-220°C, 0.3 MPa, Fixed-bed continuous reactor | High Conversion & Selectivity | Uses green methylating agent (methanol), water is the only byproduct, continuous process. | google.com |
| Alkylation (Borrowing Hydrogen) | RuCl₃ | N-Methylcyclohexylamine, Methanol | Not specified | 45% Yield | Simple, ligand-free catalyst; uses methanol as C1 source. | sci-hub.se |
| Alkylation | Au/Al₂O₃ | Cyclohexylamine, CO₂, H₂ | 140°C, 8 MPa | Not specified | Utilizes CO₂ as a renewable C1 source. | chemicalbook.com |
| Catalytic Amination | Cu/Co/Ti/Mn/Cr on Al₂O₃ | Cyclohexanol, Dimethylamine | Fixed-bed continuous reactor | High yield | High atom economy (water byproduct), continuous process for low energy consumption. | nus.edu.sg |
Catalytic Applications and Mechanisms
N,N-Dimethylcyclohexylamine as a Catalyst in Polymerization Processes
This compound serves as a crucial catalyst in the manufacturing of polyurethane foams. allhdi.com It is a low-viscosity, medium-activity amine catalyst that influences both the gelling and foaming reactions. gvchem.comatamanchemicals.com This dual catalytic effect provides a balanced performance, which is essential for creating high-quality polyurethane products. gvchem.comatamanchemicals.com DMCHA's molecular structure, which includes a tertiary amine group, allows it to effectively catalyze the reactions between polyols and isocyanates, the fundamental components of polyurethane. allhdi.combdmaee.net
Polyurethane Foam Systems
In polyurethane foam systems, DMCHA is instrumental in driving the two primary reactions: the gelling reaction and the foaming (or blowing) reaction. atamanchemicals.com The balance between these two reactions is critical for the final properties of the foam, such as its cell structure and physical strength. DMCHA is recognized for providing a well-balanced catalytic activity for both reactions in rigid foams. poliuretanos.com.bratamanchemicals.com
The gelling reaction, or the urethane (B1682113) reaction, involves the reaction between a polyol and an isocyanate to form the polymer backbone of the polyurethane. bdmaee.net DMCHA, as a tertiary amine, catalyzes this reaction by activating the isocyanate group, making it more susceptible to attack by the hydroxyl groups of the polyol. allhdi.comohans.com While DMCHA is a strong base, its sterically hindered structure makes it a widely used gelling catalyst, particularly in rigid polyurethane foams. poliuretanos.com.br The mechanism is believed to involve the formation of a complex between the amine catalyst and the isocyanate, which then reacts with the polyol. Another proposed mechanism suggests that the amine catalyst first interacts with the polyol, protonating the catalyst, which then reacts with the isocyanate. DMCHA tends to favor the gelling reaction over the blowing reaction, which is advantageous when a faster gel time is required. allhdi.com
The foaming or blowing reaction occurs between water and an isocyanate, producing carbon dioxide gas and forming urea (B33335) linkages. bdmaee.net This gas is what creates the cellular structure of the foam. bdmaee.net DMCHA is a potent catalyst for this water-isocyanate reaction, often described as a strong initial catalyst for the foaming process. atamanchemicals.comkeruichemical.comatamanchemicals.com Its catalytic activity in this reaction helps to control the rate of gas production, which in turn influences the foam's density and cell size. bdmaee.net While it catalyzes both gelling and blowing, DMCHA is noted to have a stronger catalytic effect on the foaming reaction compared to its moderate effect on the gelling reaction. gvchem.comkeruichemical.com
While DMCHA is predominantly used as a catalyst for rigid polyurethane foams, it also finds application as an auxiliary catalyst in flexible and semi-rigid foams. gvchem.comkeruichemical.comatamanchemicals.com In rigid foams, which are used for insulation in appliances like refrigerators and in construction materials, DMCHA provides a balanced catalytic performance for both the foaming and gelling reactions. gvchem.comatamanchemicals.comkimpur.com For flexible and semi-rigid foams, such as those used in automotive interiors and furniture, DMCHA can be used in conjunction with other catalysts to achieve the desired properties. gvchem.comgoogle.com Its versatility makes it suitable for a wide range of polyurethane foam applications, from insulation panels and spray foams to molded furniture parts. atamanchemicals.comohans.com
The performance of a catalyst in polyurethane foam production is evaluated by several key parameters, including cream time and gel time. Cream time is the period from the mixing of the components until the mixture starts to rise. allhdi.com Gel time is the time it takes for the mixture to form a gel-like consistency, indicating the development of the polymer network. bdmaee.net
DMCHA's catalytic activity directly impacts these parameters. allhdi.com Higher concentrations of DMCHA generally lead to shorter cream and gel times. allhdi.com For example, in some formulations, DMCHA's acceleration of the blowing reaction leads to a faster rise time, while its catalysis of the gelling reaction results in a shorter gel time. bdmaee.net The ability to influence these parameters allows manufacturers to control the foam production process and tailor the final properties of the foam. researchgate.net
Table 1: Effect of this compound on Polyurethane Foam Performance Parameters
| Performance Parameter | Influence of this compound |
|---|---|
| Cream Time | Higher concentrations generally lead to a shorter cream time. allhdi.com |
| Gel Time | Higher concentrations typically result in a shorter gel time. bdmaee.netallhdi.com |
| Rise Time | Accelerates the blowing reaction, leading to a faster rise time. bdmaee.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Polyol |
| Isocyanate |
| Carbon Dioxide |
| Urea |
Comparison with Other Amine and Metal Catalysts in Polyurethane Synthesis
In the production of polyurethane foams, elastomers, and coatings, the choice of catalyst is critical in directing the reaction kinetics and influencing the final properties of the polymer. allhdi.com this compound is a widely utilized gelling catalyst, primarily accelerating the reaction between isocyanates and polyols. allhdi.comresearchgate.net
Compared to other amine catalysts, DMCHA exhibits a well-balanced catalytic activity. newtopchem.com It demonstrates a stronger catalytic effect on the blowing reaction (water-isocyanate reaction) than on the gelling reaction (polyol-isocyanate reaction), making it a potent initial catalyst in foam production. newtopchem.commdpi.com This is in contrast to other amines which may favor one reaction more heavily. For instance, triethylenediamine (TEDA), also known as DABCO, is a strong all-purpose gel catalyst due to its unhindered structure. bdmaee.netresearchgate.net In contrast, while DMCHA is sterically hindered, its strong basicity makes it highly effective, particularly in rigid polyurethane foams. researchgate.net Studies have indicated that the bulky structure of DMCHA can minimize side reactions, leading to superior catalytic activity when compared to triethanolamine (B1662121) (TEA) and diethanolamine (B148213) (DEA). google.com
When compared with organometallic catalysts, such as organotin compounds, DMCHA offers different catalytic characteristics. Organometallic catalysts, like dibutyltin (B87310) dilaurate (DBTDL), are very effective in promoting the gelling reaction. allhdi.com However, due to environmental and toxicity concerns associated with some metal catalysts, amine catalysts like DMCHA are often preferred. atamanchemicals.com In many formulations, a synergistic effect is achieved by using a blend of an amine catalyst and an organometallic catalyst to achieve a desired balance of reaction rates and final properties. bdmaee.net For some systems, especially two-component systems, DMCHA can be used without the addition of an organotin catalyst. atamanchemicals.com
Table 1: Comparative Characteristics of Catalysts in Polyurethane Synthesis
| Catalyst | Type | Primary Catalytic Action | Key Features |
| This compound (DMCHA) | Tertiary Amine | Balanced blowing and gelling | Strong initial catalyst, effective in rigid foams. newtopchem.commdpi.comresearchgate.net |
| Triethylenediamine (TEDA/DABCO) | Cyclic Amine | Strong gelling | High activity due to unhindered structure. bdmaee.netresearchgate.net |
| Triethanolamine (TEA) | Alkanolamine | Gelling | Also acts as a crosslinker. bdmaee.net |
| Dibutyltin Dilaurate (DBTDL) | Organometallic (Tin) | Strong gelling | High efficiency, but environmental concerns. allhdi.com |
Other Polymerization Reactions
Beyond its primary role in polyurethane synthesis, this compound is also utilized as a catalyst or curing agent in other polymerization reactions. It serves as a catalyst for the synthesis of polyesters and as a curing agent for epoxy resins. bdmaee.netbdmaee.net In the context of epoxy resins, DMCHA's function is to accelerate the cross-linking of the epoxy molecules, which leads to faster curing times and enhances the mechanical properties of the final material, such as tensile strength and impact resistance. bdmaee.net
Furthermore, DMCHA is used as an intermediate in the production of rubber accelerators. atamanchemicals.com While not a direct catalyst in the vulcanization process itself, its derivatives play a role in accelerating the cross-linking of rubber.
This compound in Organic Synthesis and Organocatalysis
Three-Component Organocatalyzed Strecker Reaction
A notable application of this compound in organic synthesis is its role as a catalyst in the three-component organocatalyzed Strecker reaction. sigmaaldrich.comatamanchemicals.com This reaction is a significant method for synthesizing α-aminonitriles, which are important precursors to α-amino acids. atamanchemicals.com The reaction typically involves a ketone or an aldehyde, an amine, and a cyanide source. atamanchemicals.comsigmaaldrich.comatamanchemicals.com Research has demonstrated the effectiveness of DMCHA in catalyzing this reaction, particularly in an aqueous medium, which is an environmentally benign solvent. atamanchemicals.comsigmaaldrich.comatamanchemicals.com
Role as a Lewis Base Catalyst
The catalytic activity of this compound in reactions like the Strecker synthesis stems from its function as a Lewis base. sigmaaldrich.comatamanchemicals.com A Lewis base is a chemical species that can donate a pair of electrons. In the context of catalysis, the lone pair of electrons on the nitrogen atom of DMCHA can interact with a Lewis acid (an electron-pair acceptor), thereby activating it. google.com In the Strecker reaction, DMCHA is thought to activate the cyanide source, facilitating the nucleophilic attack on the imine intermediate formed from the ketone/aldehyde and amine. sigmaaldrich.comatamanchemicals.com This mode of catalysis, where the catalyst is an organic molecule, is a key aspect of organocatalysis.
Utility in the Synthesis of Biologically Active Compounds
The application of this compound in the Strecker reaction highlights its utility in the synthesis of biologically active compounds. sigmaaldrich.com The products of this reaction, α-aminonitriles, are versatile intermediates that can be readily converted into α-amino acids, the fundamental building blocks of proteins. atamanchemicals.com This catalytic route provides an efficient pathway to access these crucial biological molecules.
Catalysis in Advanced Chemical Processes
This compound is also finding applications in more advanced and specialized chemical processes. One such application is its use as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from microalgae for biofuel production. atamanchemicals.comatamanchemicals.comsigmaaldrich.com In this process, the tertiary amine's ability to reversibly switch its hydrophilicity upon the addition and removal of CO2 is harnessed. This allows for an energy-efficient method of extracting valuable lipids from biomass.
Furthermore, DMCHA has been employed in the preparation of calcium carbonate (CaCO3) nanoparticles. atamanchemicals.com The amine plays a role in controlling the reaction environment, which influences the size and morphology of the resulting nanoparticles. Another application noted in patent literature is its use as an oil oxidation inhibitor and stabilizer, which helps to prevent the degradation of oils. google.com
Table 2: Summary of this compound's Catalytic Roles
| Application Area | Specific Role | Reaction Type | Significance |
| Polyurethane Synthesis | Gelling and Blowing Catalyst | Polyaddition | Key industrial process for foam and elastomer production. allhdi.com |
| Organic Synthesis | Organocatalyst | Strecker Reaction | Synthesis of α-amino acid precursors. sigmaaldrich.comatamanchemicals.com |
| Advanced Materials | Process Aid | Nanoparticle Synthesis | Control over material properties at the nanoscale. atamanchemicals.com |
| Biofuel Production | Switchable Solvent | Lipid Extraction | Energy-efficient biomass processing. atamanchemicals.comatamanchemicals.comsigmaaldrich.com |
Epoxy Resin Acceleration
This compound is utilized as a catalyst or accelerator for the curing of epoxy resins, particularly in systems using anhydride (B1165640) hardeners. researchgate.net As a tertiary amine, it is not consumed in the reaction as a primary or secondary amine would be, but rather facilitates the polymerization process. dinuofrp.comcore.ac.uk
The mechanism of acceleration involves the nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic carbon of the epoxy (oxirane) ring. researchgate.netresearchgate.net This attack destabilizes the ring, causing it to open and form a zwitterion intermediate. This highly reactive species can then react with other available groups in the system, such as another epoxy group or an anhydride hardener. researchgate.net
In anhydride-cured systems, the tertiary amine can form an ion pair with the anhydride. The epoxy group then inserts into this ion pair, and the resulting carboxyl anion opens another epoxy group, forming an ester bond and regenerating an anion that continues the polymerization chain. dinuofrp.com This catalytic cycle leads to the formation of a cross-linked polymer network, primarily composed of ether and ester bonds. dinuofrp.comcore.ac.uk The effectiveness of DMCHA and other tertiary amines as accelerators allows for faster curing times compared to uncatalyzed systems. polymerinnovationblog.com The rate of curing is influenced by the concentration of the accelerator; increasing the amount of the tertiary amine generally speeds up the reaction. dinuofrp.com
Table 1: Comparison of Common Epoxy Resin Accelerators
| Accelerator | Chemical Class | Key Features |
| This compound (DMCHA) | Tertiary Amine | Moderately active catalyst, promotes both gel and foam reactions in polyurethane systems, also used in epoxy systems. newtopchem.comatamanchemicals.com |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Tertiary Amine | A popular and fast-curing accelerator for anhydride-cured epoxy resins. emsdiasum.comresearchgate.net |
| Benzyldimethylamine (BDMA) | Tertiary Amine | A smaller molecule than DMP-30, which allows for faster penetration into tissues and lower viscosity in embedding media formulations. tedpella.combitesizebio.com |
| N,N-Dimethylaminoethanol (DMAE) | Tertiary Amine | Used as a catalyst in some low-viscosity embedding media formulations. researchgate.net |
Dehydrogenation Processes
This compound can participate in and be a product of dehydrogenation reactions, which are crucial in organic synthesis. newtopchem.comnewtopchem.com One specific application involves its dehydrogenative aromatization. Research has shown that this compound can be converted to N,N-dimethylaniline through a process using a hybrid relay catalyst system. rsc.org
In a study, the dehydrogenative aromatization of this compound was achieved using a combination of Palladium on Carbon (Pd/C) and p-toluenesulfonic acid (TsOH) in a mesitylene (B46885) solvent under an argon atmosphere. rsc.org The proposed mechanism suggests that the acid promotes the liberation of hydrogen gas (H₂) from hydride species generated on the palladium surface, which is a key step in lowering the activation energy for the reaction. rsc.org This process represents an environmentally friendly method for synthesizing aromatic amines, with hydrogen gas as the only byproduct. rsc.org
Table 2: Research Findings on Dehydrogenative Aromatization of this compound
| Parameter | Value / Condition | Source |
| Substrate | This compound | rsc.org |
| Catalyst System | Pd/C (2 mol%) and TsOH (10 mol%) | rsc.org |
| Solvent | Mesitylene | rsc.org |
| Atmosphere | Argon (1 atm) | rsc.org |
| Temperature | 160 °C | rsc.org |
| Reaction Time | 2 hours | rsc.org |
| Product | N,N-dimethylaniline | rsc.org |
Electron Microscope Section Embedding Acceleration
In the field of biological electron microscopy, this compound is used as an accelerator to speed up the polymerization of embedding media. newtopchem.comnewtopchem.com Tissue samples for electron microscopy are embedded in a resin, typically an epoxy resin like Epon or Araldite, which then polymerizes to form a solid block. researchgate.netpolysciences.com This block must be hard enough to be cut into ultra-thin sections (typically 50-100 nanometers) for viewing under the electron microscope. bitesizebio.compolysciences.com
The curing of these epoxy resins can be slow, often requiring heating for 16 to 48 hours. tedpella.compolysciences.com Tertiary amines, including this compound, are added as accelerators to catalyze the polymerization reaction, significantly reducing the curing time. polysciences.comtedpella.com The mechanism is the same as in other epoxy applications: the amine initiates the opening of the epoxy rings, leading to the formation of a cross-linked polymer network. researchgate.netpolysciences.com
While effective, the choice of accelerator can influence the properties of the final block and the handling characteristics of the resin mixture. researchgate.netbitesizebio.com For instance, Benzyldimethylamine (BDMA) is often preferred over accelerators like DMP-30 because its smaller molecular size and lower viscosity allow for better and faster infiltration of the resin into the tissue sample. tedpella.combitesizebio.com this compound serves as one of the amine accelerators available for this specialized application. newtopchem.comnewtopchem.com
Physicochemical Interactions and Solvent Properties
Interactions in Blended Amine Solvents for CO2 Capture
Blended amine solvents are being explored as alternatives to conventional monoethanolamine (MEA) for CO2 capture, aiming to combine the rapid absorption kinetics of primary or secondary amines with the lower regeneration energy requirements of tertiary amines like DMCHA. tandfonline.commdpi.com
DMCHA and N-Methylcyclohexyamine (MCA) Blends
A novel blended amine solvent comprising N,N-Dimethylcyclohexylamine (DMCHA, also abbreviated as DMCA in some literature) and the secondary amine N-methylcyclohexyamine (MCA) has been proposed for CO2 capture. tandfonline.commdpi.com This blend leverages the high CO2 capacity and low regeneration penalty associated with the tertiary amine (DMCHA) and the faster reaction kinetics of the secondary amine (MCA). mdpi.com The absorption of CO2 leads to an increase in the polarity of the products, yet the solvent system remains homogenous throughout the absorption and desorption cycles. tandfonline.commdpi.com
CO2 Absorption Kinetics and Capacity
Furthermore, the secondary amine, MCA, accelerates the CO2 absorption of the tertiary amine, DMCHA, through a proton transfer reaction involving an MCA-zwitterion intermediate. mdpi.com This synergistic interaction results in a total mass transfer coefficient for CO2 in the DMCHA-MCA blend that is 1.2-fold higher than that of the benchmark 5 M MEA solution. tandfonline.commdpi.com The estimated total regeneration energy for this blend is significantly lower than for MEA, highlighting its potential for more energy-efficient CO2 capture. mdpi.com
Table 5: CO2 Capture Performance of DMCHA-MCA Blended Solvent This table compares the performance metrics of the this compound (DMCHA) and N-Methylcyclohexyamine (MCA) blended solvent against the standard monoethanolamine (MEA) solvent.
| Performance Metric | DMCHA-MCA Blend | 5 M MEA (for comparison) | Reference |
|---|---|---|---|
| CO₂ Capacity | 0.875–0.985 mol CO₂/mol amine | - | tandfonline.commdpi.com |
| Total Mass Transfer Coefficient | ~2.02 × 10⁻¹⁰ mol/cm²·s·Pa | 1.2-fold lower | tandfonline.commdpi.com |
| Total Regeneration Energy | 2.20 GJ/t CO₂ | 44.9% higher | mdpi.com |
Regeneration Efficiency and Energy Consumption
The regeneration of amine solvents is an energy-intensive step in industrial gas capture processes. Research into this compound (DMCA), often in blended or biphasic systems, demonstrates its potential for significant energy savings compared to conventional solvents like monoethanolamine (MEA).
Blended amine solvents containing DMCA are considered promising alternatives to MEA due to the low regeneration penalty associated with tertiary amines. repec.org For instance, a blended solvent of DMCA and N-methylcyclohexyamine (MCA) was estimated to have a total regeneration energy of 2.20 GJ/t CO2, which is 44.9% lower than that of 5 M MEA. repec.orgepa.gov This efficiency is partly attributed to the low stability of the carbamate (B1207046) formed, facilitating CO2 release. repec.org
In biphasic solvent systems, DMCA's properties are also advantageous. Lipophilic amines like DMCA can enable regeneration at lower temperatures, around 80-90 °C, compared to the 120 °C typical for MEA processes. acs.orgwvu.edu This allows for the use of low-value heat, potentially reducing energy consumption by over 35%. wvu.edu A novel biphasic solvent mixture of N-Cyclohexyl-1,3-propanediamine (S1N) and DMCA demonstrated a regeneration energy of 2.1-2.3 GJ/ton CO2 and operating costs up to 47% lower than MEA. researchgate.net Similarly, a blend of triethylenetetramine (B94423) (TETA) and DMCA was estimated to reduce regeneration heat by approximately 40% compared to MEA. acs.org
The table below summarizes the regeneration energy for various DMCA-based solvent systems.
| Solvent System | Regeneration Energy (GJ/t CO₂) | Comparison to MEA | Reference |
| This compound (DMCA) - N-methylcyclohexyamine (MCA) | 2.20 | 44.9% lower than 5 M MEA | repec.orgepa.gov |
| N-Cyclohexyl-1,3-propanediamine (S1N) - DMCA | 2.1 - 2.3 | Operating costs up to 47% lower | researchgate.net |
| Triethylenetetramine (TETA) - DMCA | ~2.52 (calculated) | ~40% reduction in regeneration heat | acs.org |
| MCA - DMCA - 2-amino-2-methyl-1-propanol (B13486) (AMP) | 2.0 - 2.5 | Simulation-based estimation | researchgate.net |
Quantum Chemical Calculations in Absorption Mechanisms
Quantum chemical calculations have provided deep insights into the CO2 absorption mechanism in DMCA-containing solvents. These computational studies help elucidate reaction pathways, transition states, and the stability of intermediates.
For blended amine systems, such as DMCA and N-methylcyclohexyamine (MCA), quantum calculations confirmed the low stability of MCA-carbamate, which is key to the solvent's high CO2 capacity and efficient regeneration. repec.orgepa.gov The calculations revealed a possible reaction route from carbamate to bicarbonate and a low energy barrier for the formation of a zwitterion with MCA (2.7 kcal/mol). repec.org The subsequent proton transfer from the MCA-zwitterion can accelerate the CO2 absorption by the tertiary amine, DMCA. repec.orgepa.gov
In biphasic systems, a two-stage interaction mechanism has been proposed and verified by quantum calculations. researchgate.netrepec.org
First Stage : At high concentrations of the active primary or secondary amine, a proton is transferred from the initially formed zwitterion to the tertiary amine (DMCA) via the primary/secondary amine acting as an intermediate. This stage is controlled by reaction kinetics, leading to a high absorption rate. researchgate.netrepec.org
Second Stage : At lower concentrations of the active amine group, the absorption rate decreases sharply. This is because the proton is transferred directly from the zwitterion to the tertiary amine, a process controlled by thermodynamics. researchgate.netrepec.org
These studies underscore the importance of the solvent composition and lean CO2 loading to optimize both absorption kinetics and regeneration energy. researchgate.netrepec.org For example, in a triethylenetetramine/N,N-dimethylcyclohexylamine system, a lean loading was found to be crucial for achieving both a high absorption rate and low energy consumption. repec.org
Absorption of Sulfur Dioxide (SO2)
This compound (DMCA) has been identified as an effective absorbent for sulfur dioxide (SO2), particularly within amine-organic solvent binary systems. acs.orgnih.govresearchgate.net However, a key challenge in these systems can be the high viscosity of the absorbent, which may limit industrial applications. acs.orgnih.govresearchgate.net
Liquid-Liquid Phase-Change Absorption Systems
To address issues like absorbent volatilization and high viscosity, liquid-liquid phase-change absorption systems have been developed. In one such system, DMCA is used as the absorbent with high-boiling liquid paraffin (B1166041) as a solvent. researchgate.netnih.gov Initially, this forms a homogeneous solution. researchgate.netnih.gov Upon absorbing SO2, the solution separates into two immiscible liquid phases: an SO2-rich lower phase and an SO2-lean upper phase. researchgate.netnih.gov
This phase separation is advantageous because only the smaller, SO2-rich phase needs to be heated for regeneration, which can significantly reduce energy consumption. acs.org The system demonstrates a high mass absorption capacity, reaching 1.19 g SO2 per gram of DMCA at 1 atm. researchgate.netnih.gov Furthermore, the DMCA can be completely regenerated from the SO2-rich phase within 10 minutes using microwave heating. researchgate.netnih.gov
Mechanism of SO2 Absorption and Charge-Transfer Complex Formation
The absorption of SO2 by this compound does not proceed through the same mechanism as with primary or secondary amines. Instead, it involves the formation of a noncovalent charge-transfer complex, denoted as DMCHA·SO2. researchgate.netnih.gov The phase-change behavior observed in the liquid-liquid system is attributed to the change in polarity of the DMCA molecule after it forms this complex with SO2. researchgate.netnih.gov The formation of the DMCHA·SO2 complex has been confirmed through spectroscopic characterization methods. acs.org This mechanism gives the absorbent a very high selectivity for SO2 over CO2, with a measured mass selectivity value of 626. nih.gov
Viscosity Considerations in Absorbent Systems
Viscosity is a critical parameter for the practical application of absorbents. High viscosity can impede mass transfer and increase pumping costs. In the DMCA-liquid paraffin system for SO2 absorption, the viscosities of both phases are notably lower than those of most ionic liquids used for similar purposes. nih.gov
When the absorption capacity reaches 1 mole of SO2 per mole of DMCA, the viscosities are as follows:
Lower Phase (SO2-rich): 24.5 mPa·s researchgate.netnih.gov
Upper Phase (SO2-lean): 46.4 mPa·s researchgate.netnih.gov
The table below details the viscosity measurements in the phase-change system.
| Phase | Composition | Viscosity (mPa·s) | Absorption Capacity (mol SO₂/mol DMCHA) | Reference |
| Lower Phase | SO₂-rich | 24.5 | 1 | researchgate.netnih.gov |
| Upper Phase | SO₂-lean | 46.4 | 1 | researchgate.netnih.gov |
These relatively low viscosity values, combined with high absorption capacity and efficient regeneration, make this liquid-liquid phase-change system a promising candidate for industrial SO2 capture. nih.gov
Environmental Fate and Ecotoxicology
Biodegradation Studies of N,N-Dimethylcyclohexylamine
Investigations into the breakdown of DMCHA in the environment have yielded varied but important results regarding its persistence and potential for natural attenuation.
The microbial degradation of cyclohexylamine (B46788), a related compound, has been studied in organisms like Acinetobacter sp. YT-02. nih.gov This strain utilizes a novel cyclohexylamine oxidase for the degradation process. nih.gov While not directly studying DMCHA, this research provides insights into the potential enzymatic pathways that could be involved in the breakdown of cyclohexylamines in general. The initial step in the aerobic biotransformation of similar compounds, such as n-tetradecylbenzyldimethylammonium chloride, involves the cleavage of the C(alkyl)-N bond. researchgate.net Further research is needed to specifically elucidate the microbial degradation pathways of this compound.
There are conflicting reports regarding the ready biodegradability of this compound. One source states that the substance is readily biodegradable, showing 90% DOC removal in 18 days. carlroth.com Conversely, another source asserts that DMCHA is not readily biodegradable. bdmaee.net This discrepancy highlights the need for further standardized testing to definitively classify its biodegradability. Despite this, it is generally considered to be biodegradable in water. rsc.org
Ecotoxicity Assessments
Ecotoxicity assessments are vital for determining the potential harm DMCHA can cause to ecosystems.
This compound is classified as toxic to aquatic life with long-lasting effects. carlroth.com Acute toxicity studies have been conducted on various aquatic organisms. For fish, the 96-hour LC50 is reported as 31.58 mg/L. carlroth.com Algae are particularly sensitive, with a 72-hour EC50 of 0.6 mg/L and an ErC50 of 3.5 mg/L. carlroth.com Another source reports an EC50 for algae of approximately 0.309 mg/L over 72 hours. liquimix.com These findings underscore the compound's potential to harm aquatic life. cdhfinechemical.com
Table 1: Aquatic Toxicity of this compound
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish | 96 hours | LC50 | 31.58 | carlroth.com |
| Algae | 72 hours | EC50 | 0.6 | carlroth.com |
| Algae | 72 hours | ErC50 | 3.5 | carlroth.com |
LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population. EC50: Effective Concentration, 50%. The concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. ErC50: EC50 in terms of growth rate reduction.
Investigations into the broader environmental impact of DMCHA are ongoing. Its use as a switchable hydrophilicity solvent (SHS) in applications like lipid extraction from algae presents a modern approach to "green" chemistry. researchgate.net However, concerns remain due to its water solubility and potential adverse biological effects. nih.gov While some research suggests a lower environmental impact for DMCHA due to its biodegradability, other amines like Diethylamine (DEA) and Triethylamine (TEA) are noted as moderately impactful. bdmaee.net It is crucial to manage any release of DMCHA into the environment to mitigate its toxic effects on aquatic ecosystems. bdmaee.netcdhfinechemical.com
Environmental Transport and Distribution
The environmental mobility of this compound (DMCHA) is influenced by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment. Its relatively high vapor pressure and partial solubility in water suggest that it can be distributed across various environmental compartments. nih.govchemicalbook.com In the event of an environmental release, containment procedures involve absorbing the liquid with non-combustible materials like sand or diatomaceous earth and preventing its entry into drains and water bodies. carlroth.com
The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its environmental transport and bioavailability. This is often quantified by the organic carbon-normalized adsorption coefficient (Koc). For this compound, a Koc value of 1.84 has been reported. carlroth.com This low value suggests that DMCHA has low adsorption potential to soil organic matter and is expected to be highly mobile in soil, with a potential for leaching into groundwater.
The partitioning behavior of DMCHA is also evident in its use as a switchable hydrophilicity solvent (SHS). chemicalbook.com In its pure, unswitched state, it is hydrophobic. However, when exposed to CO2 in the presence of water, it converts to its hydrophilic carbamate (B1207046) salt, which is soluble in water. scispace.com This property is utilized in applications like enhanced oil recovery, where DMCHA is used to extract crude oil from a sand-pack column (simulating a rock matrix). The subsequent separation of DMCHA from the extracted oil is achieved by adding water and bubbling CO2, which partitions the amine into the aqueous phase, leaving the hydrophobic oil behind. scispace.com This demonstrates its variable desorption characteristics based on environmental triggers like the presence of CO2.
The distribution coefficient (log D) of DMCHA, which measures its partitioning between an organic solvent (like 1-octanol (B28484) or toluene) and water, is highly dependent on pH. rsc.org This indicates that the soil and water pH will significantly influence its adsorption and desorption in the environment.
Table 1: Adsorption and Partitioning Coefficients for this compound
| Parameter | Value | Reference |
|---|---|---|
| Organic Carbon-Normalised Adsorption Coefficient (Koc) | 1.84 | carlroth.com |
| Octanol-Water Partition Coefficient (log Kow) | 2.01 | nih.govthermofisher.com |
Mathematical models are employed to predict the environmental distribution of chemicals. For this compound, modeling of its distribution coefficient (D) between organic solvents and water has been conducted. rsc.org The model, which accounts for factors like pH and the octanol-water partition coefficient (Kow), accurately predicts the partitioning behavior of DMCHA. rsc.org The results show that the distribution of DMCHA between organic and aqueous phases can be effectively controlled by adjusting the pH. rsc.org
In studies related to its application in enhanced oil recovery, simulations are used to model its behavior in reservoir conditions. These models help in optimizing the process by predicting the movement and recovery of oil by DMCHA from a sand-pack column, which serves as a proxy for an oil-bearing reservoir rock. scispace.com Furthermore, molecular dynamics (MD) simulations have been used to study the interfacial tension of binary mixtures containing DMCHA and various alcohols, which is crucial for understanding its behavior in multiphase systems. researchgate.net
Sustainable and Green Chemistry Implications
This compound has gained significant attention in the field of green and sustainable chemistry, primarily due to its application as a "switchable hydrophilicity solvent" (SHS). acs.orglafayette.educolumbia.edu These solvents offer a greener alternative to conventional volatile organic compounds (VOCs) by allowing for drastic changes in their properties based on a specific trigger. acs.org
The key sustainable feature of DMCHA is its ability to switch from a hydrophobic state to a hydrophilic state upon the addition of CO2 in the presence of water. acs.org This process is reversible; bubbling a non-reactive gas like nitrogen or air through the solution removes the CO2 and reverts the solvent to its hydrophobic form. acs.org This switchable nature allows for easy separation of products and recycling of the solvent without the need for energy-intensive distillation processes, which aligns with the principles of green chemistry. columbia.edu
Applications of DMCHA in sustainable processes include:
Catalysis: It serves as an effective catalyst in the production of polyurethanes and epoxy resins. bdmaee.netbdmaee.net Its catalytic action can lead to faster curing times and reduce the energy requirements of the process. bdmaee.net It also enables the use of bio-based polyols, promoting the use of renewable resources over fossil fuels. bdmaee.net
Environmentally Friendly Adhesives: Its use in adhesives helps to lower the emission of volatile organic compounds (VOCs), thereby reducing air pollution. bdmaee.net Some sources also suggest that DMCHA is biodegradable, which would prevent long-term environmental accumulation. bdmaee.net
Extraction: DMCHA has been successfully used for the extraction of lipids from microalgae for biofuel production and for separating bitumen from oil sands. chemicalbook.comrsc.org The ability to recycle the solvent easily makes these extraction processes more economically and environmentally viable.
Tunable Solvents: Research has shown that the polarity and solvent properties of DMCHA-water mixtures can be tuned not only by CO2 but also by moderate changes in temperature. acs.orglafayette.educolumbia.eduacs.org This offers the potential to fine-tune the solvent for specific applications, such as extractions or chemical reactions, and then easily recover it, further enhancing its green credentials.
Future research is focused on developing more efficient DMCHA-based catalysts and exploring new applications for this versatile compound in the synthesis of bio-based materials. bdmaee.net
Analytical Methodologies and Characterization Techniques
Methods for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC/MS) is a primary and highly specific method for the analytical determination of N,N-Dimethylcyclohexylamine. nih.govebi.ac.uk This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis. nist.gov
A validated method for airborne DMCHA involves sample collection, desorption, and subsequent analysis by GC/MS. nih.govatamanchemicals.comatamanchemicals.com The collected DMCHA is typically desorbed using a solution of tetrahydrofuran (B95107) (THF) and sodium hydroxide (B78521) (NaOH). nih.govebi.ac.uktandfonline.com The resulting solution is then injected into the GC/MS system. tandfonline.com The mass spectrometer is operated in selected ion monitoring (SIM) mode, which increases the sensitivity and specificity of the analysis. nih.govtandfonline.com For DMCHA, the characteristic ions monitored are typically at mass-to-charge ratios (m/z) of 84 and 127, with the m/z 127 ion representing the parent molecule. nih.govtandfonline.com The presence of the molecular ion at m/z 127 is essential for specific identification. tandfonline.com The peak areas for these ions are integrated and compared against prepared standards to quantify the concentration of DMCHA. nih.govebi.ac.uk
Research has established specific operating parameters for this analysis. tandfonline.com The retention time for DMCHA under these conditions is approximately 4 minutes. tandfonline.com
Table 1: GC/MS Operating Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) nih.gov |
| Carrier Gas | Helium tandfonline.comnih.gov |
| Carrier Gas Flow Rate | 30 cc/min tandfonline.com |
| Injection Port Temperature | 200 °C tandfonline.com |
| Column Temperature | Isothermal at 190 °C tandfonline.com |
| Mass Spectrometer (MS) | |
| Mode | Selected Ion Monitoring (SIM) nih.govtandfonline.com |
| Ions Monitored (m/z) | 84 and 127 nih.govtandfonline.com |
| Analysis | |
| Retention Time | ~4 minutes tandfonline.com |
This GC/MS method has been proven effective for laboratory analysis of air concentrations ranging from 1.0 ppm to 4.1 ppm. nih.govebi.ac.uk
Spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Dynamic Light Scattering (DLS), are utilized to characterize the behavior of this compound, particularly in binary mixtures with water. researchgate.netnih.govatamanchemicals.com These methods have been instrumental in studying the microheterogeneity of DMCHA-water systems. atamanchemicals.comresearchgate.netnih.gov
In these studies, FT-IR, UV-Vis, and DLS measurements revealed that in binary mixtures with a water content between 9 and 27 wt %, water molecules form hydrogen-bonded clusters. atamanchemicals.comresearchgate.netnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps identify the functional groups and bonding interactions within the mixture, providing evidence of hydrogen bonding between water molecules. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the system, which can be affected by the formation of micro-clusters. researchgate.netnih.gov
Dynamic Light Scattering (DLS): DLS is employed to measure the size of particles or clusters in the mixture. researchgate.netnih.gov Studies using DLS have shown that the size of the water clusters in the DMCHA-water mixture increases slightly as the water content increases. researchgate.netnih.gov
Conductivity measurements are another key technique used in conjunction with spectroscopic methods to investigate the properties of this compound in aqueous solutions. atamanchemicals.comresearchgate.netnih.gov The electrical conductivity of a DMCHA-water mixture provides insights into its ionic nature and the interactions between the components. researchgate.net This technique was used to help demonstrate that DMCHA-water mixtures exhibit microheterogeneity. atamanchemicals.comnih.govatamanchemicals.com Changes in conductivity can indicate the formation of clusters or phase changes within the mixture, such as the reversible splitting into two phases by bubbling CO2 and N2. nih.gov
Sampling Techniques for Airborne this compound
Effective collection of airborne this compound is the first critical step for its accurate quantification in environmental and occupational settings.
A widely adopted and validated method for sampling airborne DMCHA involves using sorbent tubes. nih.govresearchgate.net The standard procedure utilizes a Tenax® sorbent sample tube that has been treated with hydrochloric acid (HCl). nih.govebi.ac.ukatamanchemicals.comtandfonline.com Air is drawn through the tube using a low-flow personal sampling pump. nih.govresearchgate.net The acidic treatment of the sorbent creates a reactive surface that efficiently traps the basic DMCHA from the atmosphere. nih.govebi.ac.uk
Other sorbent materials have also been noted for the collection of amines, though the Tenax-HCl method is specifically cited for DMCHA. analytice.comanalytice.com
Table 2: Sorbent Tube Sampling Methods for this compound
| Sorbent Material | Treatment/Type | Application Notes |
| Tenax® | Treated with Hydrochloric Acid (HCl) | Validated method for airborne DMCHA collection using a low-flow pump. nih.govebi.ac.uktandfonline.com |
| TGS | Treated with Sulfuric Acid (H₂SO₄) | Listed for DMCHA analysis with a limit of quantification of 1 µg/Media. analytice.com |
| OVS-2 Tube | Not Specified | Listed for DMCHA analysis with a limit of quantification of 1.0 µg/Media. analytice.com |
After sampling, the front and back sections of the sorbent tube are typically analyzed separately to check for breakthrough, which would indicate that the capacity of the front section was exceeded. tandfonline.com
The stability of the analyte on the collection medium is critical to ensure accurate results, especially when there is a delay between sampling and analysis. Research has demonstrated excellent stability for DMCHA collected on HCl-treated Tenax tubes. nih.govtandfonline.com
Collected samples have been shown to be stable for more than 50 days when stored at room temperature. nih.govebi.ac.uktandfonline.com An analysis of 10 tubes spiked with 5 µg to 50 µg of DMCHA and stored for 50 days showed an average recovery yield of 92%, with a standard deviation of 6%. tandfonline.com This high recovery rate indicates that long-term storage at room temperature does not significantly compromise the integrity of the collected sample. tandfonline.com
Advanced Characterization in Mixtures and Solutions
The characterization of this compound (DMCHA) in complex mixtures and solutions involves a suite of advanced analytical techniques. These methods provide critical insights into the compound's behavior, intermolecular interactions, and structural properties when combined with other substances.
Volume Properties of Binary Mixtures
The volumetric properties of binary mixtures containing this compound offer a window into the molecular interactions and packing efficiencies between DMCHA and a solvent. Studies have systematically measured the densities of DMCHA mixed with various alcohols over a range of temperatures and compositions to derive key volumetric data.
Research involving binary systems of DMCHA with alcohols such as ethanol, n-propanol, iso-propanol, n-butanol, iso-butanol, and tert-butanol (B103910) has been conducted at temperatures from 288.15 K to 318.15 K. acs.orgacs.org From the experimental density values, properties including molar volume (Vm), thermal expansion coefficient (αp), and excess molar volume (VmE) were calculated. acs.orgacs.org The excess molar volume, which indicates the deviation from ideal mixing, was found to be negative across all compositions for these mixtures. acs.org This negative deviation suggests that the specific interactions between DMCHA and the alcohol molecules, such as hydrogen bonding and dipole-dipole interactions, along with interstitial accommodation, lead to a more compact volume than would be expected from an ideal mixture.
Similarly, the densities of binary mixtures of DMCHA with longer-chain alcohols (n-pentanol, n-hexanol, n-heptanol, n-octanol, n-nonanol, or n-decanol) were measured at temperatures from 288.15 to 323.15 K. researchgate.net In these systems, the excess molar volumes were negative for some mixtures but showed positive deviations for others, such as those with 1-heptanol, 1-octanol (B28484), and 1-nonanol, indicating that volume expansion occurs upon mixing in these cases. researchgate.net The variation in VmE with composition and temperature is influenced by molecular size and the balance between dispersion forces and hydrogen bonds between DMCHA and the alcohol. researchgate.net
The data for excess molar volume can be fitted using the Redlich–Kister polynomial equation to model its dependence on composition. acs.orgresearchgate.net For the mixtures with C2-C4 alcohols, the minimum VmE values were consistently observed at a DMCHA mole fraction of approximately 0.4. acs.org
Table 1: Minimum Excess Molar Volumes (VmE) for DMCHA + Alcohol Binary Systems at 298.15 K
| Alcohol | Minimum VmE (cm³·mol⁻¹) |
| Ethanol | -1.097 |
| n-Propanol | -1.094 |
| iso-Propanol | -0.900 |
| n-Butanol | -1.033 |
| iso-Butanol | -1.154 |
| tert-Butanol | -1.073 |
| This table is generated from data presented in the research article. acs.org |
Apparent Molar Volumes and Viscosity Coefficients
In aqueous solutions, particularly those involving CO₂ to create switchable hydrophilicity solvent (SHS) systems, the analysis of apparent molar volumes and viscosity coefficients reveals important information about solute-solvent and solute-solute interactions. researchgate.net For the system of this compound (DMCHA), water, and carbon dioxide, properties such as density, viscosity, refractive index, and conductivity have been measured at temperatures between 283.15 K and 308.15 K. researchgate.netnais.net.cn
From this experimental data, apparent molar volumes (Vφ) are determined as a function of composition. researchgate.net These values are then used with Masson's equation to calculate the limiting apparent molar volume (Vφ∞), which represents the volume of the solute at infinite dilution, and the Masson's coefficient (SV), which describes the nature of intermolecular interactions. researchgate.netresearchgate.net
Furthermore, viscosity measurements of these solutions allow for the calculation of viscosity B-coefficients. researchgate.net The analysis of these coefficients and their temperature dependence (dB/dT) provides insight into the effect of the solute on the structure of the solvent. researchgate.net In the case of the DMCHA-water-CO₂ system, it was observed that strong solute-solvent and solute-solute interactions exist. researchgate.net The resulting N,N-dimethylcyclohexylammonium bicarbonate salt (DMCAH-bicarbonate) acts as a "structure-maker" in the aqueous solvent, meaning it promotes a more ordered local solvent structure. researchgate.net
X-ray Crystal Structure Analysis
The X-ray crystal structure of the Hdmcha salt was solved as an asymmetric unit that contains two cation/anion pairs. acs.org A key feature observed in the crystal lattice is the presence of hydrogen bonding interactions. researchgate.netacs.org These interactions occur not only between the cation and anion within each pair but also between the bicarbonate anions of adjacent pairs. acs.org
Density Functional Theory (DFT) calculations have been used to create an optimized structure of Hdmcha that closely aligns with the experimental X-ray data. acs.org These computational models successfully reproduce the observed cation-anion interactions and provide further insight into the steric and energetic properties of the compound. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of this compound and its mixtures. 1H, 13C, and 15N NMR spectra provide detailed information about the molecular environment of the atoms. nih.gov
1H NMR spectroscopy is used for the basic structural confirmation of DMCHA, showing characteristic signals for the protons on the cyclohexane (B81311) ring and the N-methyl groups. chemicalbook.com
Table 2: 1H NMR Spectral Data for this compound
| Peak Label | Chemical Shift (ppm) |
| A | 2.266 |
| B | 2.128 |
| C | 1.850 |
| D | 1.783 |
| E | 1.618 |
| F | 1.220 |
| G | 1.180 |
| J | 1.120 |
| Data sourced from ChemicalBook, assigned by C-H COSY. chemicalbook.com |
13C NMR spectroscopy is particularly useful for studying the speciation in mixtures, such as the switchable polarity solvents formed with water and CO₂. researchgate.net Quantitative 13C NMR can be employed to determine the ratio of amine to carbonic acid salts in solution, providing direct information on the species formed during the absorption and desorption of CO₂. researchgate.netrsc.org This technique is vital for understanding the mechanism and efficiency of CO₂ capture and release cycles. researchgate.net 1H NMR has also been used to confirm that recovered DMCHA from such processes shows no contaminants or structural alterations. researchgate.net
Structure Activity Relationships and Computational Studies
Quantum Chemical Calculations and Molecular Dynamics
Quantum chemical calculations and molecular dynamics simulations provide detailed insights into the molecular properties and reaction mechanisms of N,N-Dimethylcyclohexylamine at the atomic level.
Quantum chemical calculations have been employed to investigate the stability of carbamates in these blended systems. repec.org For example, in a blend of this compound (DMCA) and N-methylcyclohexylamine (MCA), calculations confirmed the low stability of the MCA-carbamate. repec.org This low stability is desirable as it facilitates the subsequent reaction to form bicarbonate, leading to a higher CO2 carrying capacity of the solvent. repec.org These computational studies provide a molecular-level understanding of the reaction pathways and intermediates, which is essential for designing more efficient CO2 capture solvents. researchgate.net
Proton transfer is a fundamental step in the mechanism of CO2 capture by amine solvents. repec.orgresearchgate.net Quantum chemical calculations have been instrumental in elucidating the proton transfer pathways in systems containing this compound. repec.orgresearchgate.net
In blended amine solvents, a primary or secondary amine initially reacts with CO2 to form a zwitterion. repec.orgacs.orgresearchgate.net this compound can then act as a base, accepting a proton from the zwitterion to form the bicarbonate and the protonated amine. repec.orgresearchgate.net Computational studies have shown that the presence of this compound can accelerate the CO2 absorption rate through this proton transfer reaction. repec.org The calculations can determine the energy barriers for different reaction pathways, revealing the most favorable mechanism. repec.orgresearchgate.net For instance, in a blend of 1,4-butanediamine and this compound, quantum calculations helped to verify a two-stage interaction mechanism where the proton transfer pathway changes depending on the concentration of the active amine group. researchgate.net
Density Functional Theory (DFT) calculations have been used to determine the optimized geometry of the N,N-dimethylcyclohexylammonium bicarbonate salt, the product of the reaction of this compound with CO2 and water. acs.orgresearchgate.net These calculations provide a structure that closely resembles the one determined experimentally by X-ray crystallography. acs.org The optimized structure confirms a significant hydrogen bonding interaction between the ammonium (B1175870) proton and the bicarbonate anion. acs.org
Furthermore, computational studies have explored the intermolecular interactions between this compound and other molecules. researchgate.netacs.orgresearchgate.net Relaxed potential energy surface (PES) scans have been performed to assess the steric impact of different functional groups on the stability of the ammonium bicarbonate salt. acs.orgresearchgate.net These studies have shown that the length and branching of substituents on the amine can affect the rotational energy barriers and disrupt the favorable hydrogen bonding with the bicarbonate. acs.org The analysis of intermolecular interactions, such as dispersion forces and hydrogen bonds in binary mixtures with alcohols, helps to explain the macroscopic properties of these systems. researchgate.net
Table 3: Key Findings from Computational Studies on this compound
| Computational Method | Key Finding | Significance |
| QSAR | Ring structures near the amine nitrogen enhance SPS performance by reducing steric hindrance. researchgate.net | Explains the high efficiency of this compound as a switchable solvent. |
| Quantum Chemical Calculations | Confirmed the low stability of carbamates in blended amine systems containing this compound. repec.org | This instability leads to higher CO2 capacity, which is beneficial for carbon capture applications. |
| Quantum Chemical Calculations | Elucidated the proton transfer mechanism from zwitterionic intermediates to this compound. repec.orgresearchgate.net | Demonstrates how this compound accelerates CO2 absorption in blended solvents. |
| Density Functional Theory (DFT) | Provided an optimized structure of N,N-dimethylcyclohexylammonium bicarbonate that matches experimental data. acs.org | Confirms the key hydrogen bonding interactions that stabilize the polar form of the solvent. |
| Molecular Dynamics / PES Scans | Revealed the impact of steric effects on the stability of the ammonium bicarbonate salt. acs.org | Provides design principles for developing new and improved switchable solvents. |
Pharmacological and Biochemical Interactions
This compound (DMCHA) is a tertiary amine whose structural characteristics—a cyclohexane (B81311) ring with a dimethylamino group—govern its interactions with biological systems. solubilityofthings.com While primarily known for its industrial applications, its biochemical significance is an area of scientific interest, particularly concerning its effects on the nervous system and its role in drug design. solubilityofthings.com
The interaction of this compound with the central nervous system (CNS) has been noted in toxicological studies. It is classified for specific target organ toxicity (single exposure), affecting the central nervous system. nih.gov Inhalation of high concentrations of its vapor can lead to irritation of the respiratory tract and lungs. nih.gov Research involving lethal-dose studies in mice has indicated that the compound can cause muscle contraction or spasticity, suggesting an influence on neuromuscular activity. atamankimya.com
In the field of drug design and discovery, which involves finding new medications based on the knowledge of a biological target, small molecules are often used as foundational structures. solubilityofthings.comnih.gov The amine group on this compound is a key functional group that allows it to interact with biological systems, making it a compound of interest. solubilityofthings.com Its structure serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com For instance, amine functionalities are common in various pharmaceuticals, and compounds like DMCHA can be used as intermediates in their synthesis. solubilityofthings.com The amphiphilic nature of related compounds, featuring both hydrophobic (dodecyl chain) and hydrophilic (this compound moieties) parts, highlights how this chemical structure can be utilized to create molecules with specific properties for applications like drug delivery systems. ontosight.ai
Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors that recognize various amine compounds. nih.govnih.gov this compound has been identified as an agonist for several of these receptors. It is a known agonist of human trace amine-associated receptor 5 (TAAR5). atamanchemicals.comatamanchemicals.com
Research into rodent TAARs has provided more detailed insights into its activity. In one study, DMCHA was one of several tertiary amines tested for its ability to activate thirteen different TAARs. nih.govacs.org The findings showed that DMCHA, along with other amines like N,N-dimethyl-2-phenylethylamine and 5-methoxy-N,N-dimethyltryptamine, activated different TAAR7 paralogs in mice and rats. acs.org Furthermore, other research has indicated that TAAR6 can be activated by this compound at high micromolar concentrations. nih.gov
Table 1: Activation of Trace Amine-Associated Receptors (TAARs) by this compound
| Receptor Family | Specific Receptor Activated | Species | Notes |
|---|---|---|---|
| TAAR5 | TAAR5 | Human | Identified as an agonist. atamanchemicals.comatamanchemicals.com |
| TAAR6 | TAAR6 | Not Specified | Activated at high micromolar concentrations. nih.gov |
| TAAR7 | mTAAR7b, mTAAR7f | Mouse | Activated by this compound. acs.org |
| TAAR7 | rTAAR7b, rTAAR7d | Rat | Activated by this compound. acs.org |
Structure-Property Relationships in Industrial Applications
The chemical structure of this compound is directly responsible for its properties and widespread use in industrial applications, most notably as a catalyst in the production of polyurethane foams. atamanchemicals.commerlinchem.comatamanchemicals.com Its key structural features are the tertiary amine group and the cyclohexane ring. bdmaee.net
The tertiary amine group makes DMCHA a strong base, which is crucial for its catalytic activity. atamanchemicals.com In polyurethane foam production, it acts as a catalyst for both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). atamankimya.comatamanchemicals.com Its structure provides a balanced catalytic performance for both reactions, with a particularly strong initial catalytic effect on the foaming reaction. atamankimya.comatamanchemicals.comatamanchemicals.com This balance is essential for controlling the foam's structure and ensuring consistency in texture and density. merlinchem.com
| Amine Group & Cyclohexane Ring | Tunable polarity and water solubility with temperature. acs.org | Use as a "switchable solvent" in various chemical processes. acs.org |
Emerging Applications and Future Research Directions
N,N-Dimethylcyclohexylamine in Food Packaging
The use of this compound in the food packaging industry is an emerging area of interest, primarily focusing on its role in active and intelligent packaging systems. morpholine.ccbdmaee.net Its mechanism of action in this context is multifaceted, contributing to the preservation and protection of food products. morpholine.cc DMCHA is also utilized in the recycling of multilayer food packaging, such as that used for aseptic containers and pharmaceutical blister packs. thechemicalengineer.comresearchgate.net In this application, it functions as a switchable hydrophilicity solvent (SHS), which can change its properties to selectively dissolve and separate different layers of the packaging, like polyethylene (B3416737) and aluminum, allowing for high recovery rates of the materials. thechemicalengineer.comresearchgate.net
The table below summarizes the mechanisms of this compound in food packaging applications.
Interactive Data Table: Mechanisms of this compound in Food Packaging| Mechanism | Description | Source(s) |
|---|---|---|
| Antioxidant | Helps to prevent oxidation, which can lead to food spoilage. | morpholine.cc, bdmaee.net |
| Antimicrobial | Contributes to inhibiting the growth of microbes on food surfaces. | morpholine.cc, bdmaee.net |
| Humidity Regulation | Assists in controlling the moisture levels within the packaging to preserve food quality. | morpholine.cc |
| Material Recycling | Acts as a switchable hydrophilicity solvent to separate and recover materials from multilayer packaging. | thechemicalengineer.com, researchgate.net |
The antioxidant action of this compound in food packaging helps to prevent the deterioration of food quality caused by oxidation. morpholine.ccbdmaee.net While direct application as an antioxidant additive is under investigation, its role in processing other natural antioxidant compounds is notable. For instance, research has demonstrated the use of DMCHA as a tertiary amine to separate spent coffee grounds into distinct fractions, one of which is a phenolic fraction. mdpi.com Phenolic compounds are well-known for their antioxidant activity. mdpi.com This suggests a potential pathway where DMCHA can be instrumental in extracting and utilizing natural antioxidants for integration into food packaging materials.
This compound contributes to the antimicrobial characteristics of food packaging materials. morpholine.ccbdmaee.net Its application is often as a catalyst in the production of polymer foams that incorporate natural antimicrobial agents. In one study, rigid polyurethane foams with antibacterial properties were created using pine oil as a modifier. icm.edu.pl The formulation for these foams included this compound as the catalyst, demonstrating its essential role in creating the final composite material that exhibited activity against bacteria like E. coli and S. aureus. icm.edu.pl Such materials have potential applications in antimicrobial packaging and protective systems. icm.edu.pl
Controlling humidity is a critical factor in food preservation, as excessive or insufficient moisture can accelerate spoilage. morpholine.cc this compound is identified as having a role in the humidity regulation within food packaging systems. morpholine.cc This function is crucial for maintaining the optimal environment inside the package to extend the shelf life and preserve the texture and quality of the food product.
The integration of nanotechnology into food packaging creates materials with superior properties for food preservation, safety, and quality monitoring. unl.ptfrontiersin.org Nanoparticles can enhance barrier properties, provide antimicrobial effects, and be used in nanosensors to detect food spoilage. frontiersin.orgnih.gov this compound can be integral to this advanced approach by serving as a catalyst or reagent in the creation of nanocomposites. frontiersin.org For example, it can be used to synthesize the polymer matrix into which nanoparticles are embedded. frontiersin.org This synergistic combination allows for the development of active packaging that can, for instance, release preservatives in a controlled manner or provide a superior barrier against gases and moisture, thereby extending product shelf life significantly. bdmaee.netfrontiersin.org
Applications in Advanced Materials Development
This compound is a key compound in the development of advanced materials, valued for its role as a highly efficient catalyst and additive in various polymer systems. ohans.combdmaee.net Its applications span industries that require high-performance, durable materials, such as aerospace, electronics, construction, and automotive manufacturing. ohans.commerlinchem.com
In the aerospace sector, DMCHA is used to enhance the performance of composite materials, coatings, and adhesives. bdmaee.net It contributes to the creation of lighter, stronger, and more efficient aircraft and spacecraft components. bdmaee.net When used in coatings and adhesives, it acts as a curing agent and reactive diluent, improving adhesion, durability, and resistance to environmental factors. bdmaee.netbdmaee.net
One of its most significant applications is as a catalyst in the production of polyurethane foams. atamanchemicals.commerlinchem.com DMCHA effectively catalyzes the reaction between polyols and isocyanates, which is fundamental to foam formation. bdmaee.netmerlinchem.com This allows manufacturers to produce both rigid and flexible foams with tailored properties, such as improved insulation performance, specific densities, and enhanced mechanical strength. atamanchemicals.commerlinchem.com These foams are widely used for insulation in refrigeration and construction, as well as for cushioning in furniture and automotive parts. atamanchemicals.commerlinchem.com
The table below details the role of this compound in various advanced materials.
Interactive Data Table: this compound in Advanced Materials| Material/Application | Role of this compound | Enhanced Properties | Source(s) |
|---|---|---|---|
| Polyurethane (PU) Foams | Catalyst (promotes reaction between polyols and isocyanates) | Controlled foam density, consistent texture, enhanced thermal and mechanical strength. | merlinchem.com, bdmaee.net |
| Aerospace Composites | Additive/Catalyst | Lighter and stronger components, improved durability. | bdmaee.net |
| Coatings & Adhesives | Curing Agent / Reactive Diluent | Improved adhesion, enhanced durability, better flow and leveling properties. | bdmaee.net, bdmaee.net |
| Insulation Materials | Catalyst / Reactant | Enhanced thermal insulation properties, improved mechanical strength and stability. | merlinchem.com |
Role as a Stabilizer for Petroleum Distillates
This compound also serves an important function in the petroleum industry as a stabilizing agent. newtopchem.com It is used as a stabilizer for fuel oil, where it helps to prevent the formation of residue and sludge. atamanchemicals.comnewtopchem.com Furthermore, it is employed as a stabilizing additive for petroleum distillates in the boiling range of 150-480°C. newtopchem.comlecronfinechem.comunilongmaterial.com In some applications, it can also act as a corrosion inhibitor in fuel oils. chemicalbook.com This stabilizing function is critical for maintaining fuel quality and ensuring the efficient operation of engines and fuel systems.
Research on Biodegradable and Renewable Formulations
The polyurethane (PU) industry is increasingly shifting towards sustainability, with a focus on developing biodegradable and renewable products. bdmaee.nettncintlchem.com this compound is playing a role in this transition, particularly as a catalyst in the synthesis of bio-based polyurethanes. bdmaee.net
Traditionally, polyurethanes are derived from petrochemicals. However, growing environmental concerns have spurred research into using renewable resources like vegetable oils (such as soybean, castor, and palm oil), lignin, and other bio-based polyols to create more eco-friendly polyurethane products. tncintlchem.commdpi.com DMCHA has shown compatibility with these bio-based polyols, making it a valuable catalyst in producing greener polyurethane foams. bdmaee.net
Research has demonstrated the use of DMCHA in formulating rigid polyurethane foams from renewable materials. For instance, it has been used as a gelation catalyst in the production of rigid polyurethane foams from soybean oil-based polyol. Studies have also explored its use in creating flexible polyurethane foams with biodegradable components. In one such study, flexible polyurethane foams were prepared using modified natural rubber and poly(ε-caprolactone) with DMCHA as the catalyst. core.ac.uk The resulting foams exhibited a degree of biodegradation, highlighting the potential for creating more environmentally friendly materials. core.ac.uk
The development of biodegradable polyurethanes is a key area of research, as these materials can break down naturally, reducing plastic waste in landfills and oceans. bdmaee.net Researchers are actively exploring the use of catalysts like DMCHA to facilitate the creation of these next-generation materials. bdmaee.net The focus is on developing catalyst systems that are not only efficient but also align with the principles of green chemistry. tncintlchem.com
| Renewable Resource | Type of Polyurethane | Role of this compound | Reference |
| Soybean Oil | Rigid Foam | Gelation Catalyst | |
| Modified Natural Rubber | Flexible Foam | Catalyst | core.ac.uk |
| Bio-based Polyols | Rigid Foam | Catalyst | bdmaee.netnih.gov |
Integration with Intelligent Packaging Technologies
Beyond its role in sustainable materials, this compound is finding applications in the realm of intelligent packaging. This advanced form of packaging goes beyond simple containment to actively monitor and communicate information about the product's condition or its surrounding environment.
One novel application of DMCHA is in the recycling of multilayer flexible packaging, which is notoriously difficult to process due to its layered composition of different materials like polyethylene, polypropylene, polyethylene terephthalate, and aluminum. mdpi.comthechemicalengineer.comresearchgate.net Researchers have developed a method using DMCHA as a "switchable hydrophilicity solvent." researchgate.netrsc.org This process allows for the separation and recovery of the individual layers of the packaging material. thechemicalengineer.comresearchgate.net
The process involves using DMCHA to break the bonds between the layers, with ultrasonic treatment sometimes used to speed up the separation. thechemicalengineer.com This technique has shown high recovery rates for materials like aluminum and polyethylene, without significant degradation of the recovered polymers. researchgate.net The ability to recycle these complex packaging materials is a significant step towards a more circular economy. researchgate.net
Furthermore, research has explored the use of polyurethane catalysts in optimizing the antioxidant capacity of food packaging materials. bdmaee.net While the specific research cited focuses on a different amine catalyst (DMDEE), it points to a broader trend of incorporating active chemical components into packaging to enhance food preservation and safety. bdmaee.net The principles of using catalysts to control reactions within a packaging system could potentially be extended to include DMCHA, given its catalytic properties in polyurethane systems which are also used in packaging. atamanchemicals.commerlinchem.commofanpu.com
Q & A
Q. What are the key physicochemical properties of N,N-Dimethylcyclohexylamine critical for experimental design?
this compound is a tertiary amine with the following properties:
- Physical state : Colorless to pale yellow liquid at room temperature .
- Solubility : Miscible with alcohols and ethers; immiscible with water .
- Boiling point : 160–165°C .
- Density : 0.85–0.87 g/cm³ at 25°C .
- Flash point : 40–41°C (closed cup) .
- Refractive index : 1.4541–1.4550 at 20°C . These properties dictate its use as a solvent or catalyst in reactions requiring a polar, non-aqueous medium.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First-aid measures :
- Inhalation : Move to fresh air; seek medical attention .
- Skin contact : Remove contaminated clothing, wash with soap/water .
- Storage : Avoid prolonged storage; monitor for degradation .
- Disposal : Follow federal/state regulations; consult hazardous waste disposal experts .
Q. What analytical techniques are recommended for verifying DMCHA purity post-synthesis?
- Gas chromatography (GC) : Used to confirm purity (>98% as per industrial standards) .
- NMR spectroscopy : Identifies structural integrity and detects contaminants like 3-methoxy derivatives (common in synthesis by-products) .
- Refractive index and density measurements : Validate consistency with literature values .
Advanced Research Questions
Q. How do steric and electronic effects of DMCHA influence its catalytic activity in polyurethane foam formation?
DMCHA’s tertiary amine structure facilitates urethane polymerization by deprotonating hydroxyl groups. However:
- Steric hindrance : The cyclohexyl group reduces nucleophilicity, slowing reaction kinetics compared to less hindered amines .
- Electronic effects : Electron-donating methyl groups enhance basicity, promoting CO₂ release during foaming but requiring temperature optimization . Methodological note: Adjust catalyst concentration (0.5–2.0 wt%) and combine with tin-based catalysts to balance gelation and blowing reactions .
Q. What synthetic strategies minimize by-product contamination when using DMCHA as a solvent?
- Reaction optimization : Use excess DMCHA to suppress desulfamoylation (a common side reaction generating phenolic by-products) .
- Alternative routes : Replace alkylation with sulfamoylation (e.g., using N,N-dimethylsulfonyl chloride) to avoid trace 3-methoxy contaminants .
- Purification : Employ fractional distillation under reduced pressure (e.g., 20 mmHg, 80–90°C) to isolate DMCHA from higher-boiling impurities .
Q. What reaction pathways dominate during electrochemical oxidation of DMCHA?
Electrochemical studies reveal two competing pathways:
- Pathway 1 : Deprotonation at the cyclohexyl group generates cyclohexyl radicals, leading to dimerization products .
- Pathway 2 : Methyl group deprotonation forms methylene radicals, which undergo further oxidation to aldehydes . Key factors : Solvent polarity and electrode material (e.g., Pt vs. graphite) influence pathway preference. Cyclic voltammetry (CV) at 0.5–1.2 V (vs. Ag/AgCl) is used to monitor radical intermediates .
Q. How can researchers mitigate degradation risks during long-term DMCHA storage?
- Storage conditions : Keep in amber glass bottles under nitrogen at –20°C to slow oxidation .
- Stability testing : Periodically analyze via GC-MS to detect degradation products (e.g., cyclohexanone or dimethylamine) .
- Additives : Introduce antioxidants like BHT (0.1 wt%) to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
